molecular formula C3H2ClNO3S2 B2636018 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride CAS No. 930396-12-6

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2636018
CAS No.: 930396-12-6
M. Wt: 199.62
InChI Key: AGRGYLBPATUIHX-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride (CAS: 133578-40-2, CID: 16228937) is a sulfur-containing heterocyclic compound characterized by a five-membered thiazole ring fused with a sulfonyl chloride group. Its molecular formula is C₃H₂ClNO₃S₂, with a molecular weight of 199.64 g/mol. Key structural features include:

  • SMILES: C1=C(SC(=O)N1)S(=O)(=O)Cl
  • InChIKey: AGRGYLBPATUIHX-UHFFFAOYSA-N .

The compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, range from 138.5–149.9 Ų depending on adduct formation (e.g., [M+H]⁺: 139.7 Ų; [M+Na]⁺: 149.9 Ų) .

Properties

IUPAC Name

2-oxo-3H-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRGYLBPATUIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-12-6
Record name 2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride
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Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have been synthesized and tested for their activity against human glioblastoma and melanoma cells. The structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring can enhance anticancer properties, with some compounds exhibiting IC50 values in the low micromolar range (10–30 µM) .

Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For example, novel thiazole-integrated compounds demonstrated significant activity in animal models of epilepsy, with median effective doses significantly lower than standard treatments . The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant efficacy.

Organic Synthesis

Reagent in Chemical Reactions
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various thiazole derivatives through reactions such as acylation and sulfonylation. Its ability to introduce sulfonyl groups into organic molecules makes it a key building block in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Thiazole Derivatives
The compound's reactivity allows for the formation of complex thiazole structures via multi-step synthetic routes. For example, it has been employed in the synthesis of thiazolidinone derivatives that exhibit antibacterial properties against resistant strains such as MRSA .

Material Science

Development of Functional Materials
In material science, this compound has been explored for its potential to create functional materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Activity

A study investigated a series of thiazole derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines including U251 (glioblastoma) and WM793 (melanoma). The most active compound exhibited an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Anticonvulsant Efficacy

In another study focused on anticonvulsant activity, a library of thiazole-based compounds was synthesized using this compound as a key intermediate. The most effective compound showed a median effective dose of 24 mg/kg in seizure models, demonstrating superior efficacy compared to existing medications .

Data Tables

Application Area Compound Type Activity/Property IC50/ED50 Values
AnticancerThiazole DerivativesCytotoxicityIC50 = 10–30 µM
AnticonvulsantThiazole IntegratesSeizure ProtectionED50 = 24 mg/kg
Organic SynthesisSulfonylation ReagentsBuilding Block for SynthesisN/A
Material SciencePolymer CompositesEnhanced Mechanical StrengthN/A

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

  • Structural Difference : Incorporates a methyl group at position 4 of the thiazole ring.
  • Molecular Formula: C₄H₄ClNO₃S₂.
  • Commercial Availability: Listed by Santa Cruz Biotechnology (Catalog #sc-349606) at $285/250 mg and $584/1 g .
  • Applications: Primarily used as a building block for sulfonamide derivatives.

5-Phenyl-1,3-thiazole-4-sulfonyl Chloride

  • Structural Difference : Substituted with a phenyl group at position 5 and lacks the oxo group in the dihydrothiazole ring.
  • Synthesis: Synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination .

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl Chloride

  • Structural Difference : Replaces the sulfur atom in the thiazole ring with oxygen (benzoxazole core).

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Compound Molecular Formula Substituents Price (1 g) Key Applications
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride C₃H₂ClNO₃S₂ None N/A Organic synthesis
4-Methyl derivative C₄H₄ClNO₃S₂ Methyl at position 4 $584 Discontinued
5-Phenyl-1,3-thiazole-4-sulfonyl chloride C₉H₆ClNO₂S₂ Phenyl at position 5 N/A Antitumor agents
Benzoxazole analog C₇H₄ClNO₄S Oxygen in heterocycle N/A Agrochemical research

Table 2: Predicted Physicochemical Properties

Compound Adduct Predicted CCS (Ų)
This compound [M+H]⁺ 139.7
[M+Na]⁺ 149.9
[M-H]⁻ 138.5
4-Methyl derivative Not reported
Benzoxazole analog Not reported

Key Research Findings

  • Reactivity: The oxo group in the dihydrothiazole ring enhances electrophilicity at the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to non-oxo analogs .
  • Biological Activity : Thiazole sulfonyl chlorides with aryl substituents (e.g., 5-phenyl derivative) demonstrate superior antitumor activity compared to alkyl-substituted variants, likely due to improved lipophilicity and target binding .

Biological Activity

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a sulfonyl chloride functional group, which contributes to its reactivity towards nucleophiles. This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity enables the compound to inhibit enzyme activity by modifying critical residues within the active sites of enzymes. The following are key aspects of its mechanism:

  • Nucleophilic Substitution : The sulfonyl chloride group can react with amines, alcohols, and thiols to form sulfonamide derivatives, which have demonstrated various biological activities.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor in therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that modifications of the thiazole ring enhance activity against various bacterial strains .

Anticancer Potential

The compound has been implicated in anticancer research. Its derivatives have shown cytotoxic effects against several cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated IC50 values indicating significant antiproliferative activity .

Enzyme Inhibition Studies

Recent studies highlight the compound's role in inhibiting specific enzymes crucial for cancer progression. For example, it has been identified as a potential inhibitor of TLK2 (tanscriptional regulator), with varying potency depending on structural modifications .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Study Findings
Demonstrated reactivity with nucleophiles leading to enzyme inhibition; useful in synthesizing sulfonamide derivatives.
Identified as an inhibitor for TLK2 with significant potency; structure-activity relationship (SAR) studies indicated optimal substitutions for enhanced activity.
Explored as an anticancer agent; showed cytotoxic effects against various cancer cell lines with IC50 values less than 10 µM.
Investigated for antimicrobial properties; modifications to the thiazole ring increased efficacy against specific pathogens.

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